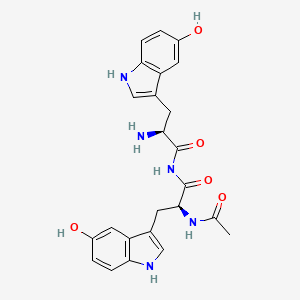
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
準備方法
The synthesis of N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide can be achieved through several methods. One common approach involves the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the direct amidation of carboxylic acids with amines using coupling agents like DCC (dicyclohexylcarbodiimide) . Industrial production methods often employ greener routes such as electrosynthesis, which is a more sustainable and environmentally friendly approach .
化学反応の分析
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and either acidic or basic conditions, amides can be hydrolyzed to yield carboxylic acids and ammonia or amines.
Reduction: Amides can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Amides can participate in nucleophilic acyl substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed from these reactions are carboxylic acids, amines, and substituted amides.
科学的研究の応用
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It plays a role in the study of biological processes involving amides and their interactions with biological targets.
Medicine: Amides are critical in drug discovery and development, with many pharmaceuticals containing amide bonds.
Industry: Amides are used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide involves its interaction with specific molecular targets and pathways. Amides typically interact with biological targets through hydrogen bonding and other non-covalent interactions . These interactions can influence various biological processes, making amides important in medicinal chemistry and drug design .
類似化合物との比較
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide can be compared with other similar compounds such as:
N-aryl amides: These amides have an aromatic ring attached to the nitrogen atom and are known for their stability and unique reactivity.
Formamides: These are the simplest amides, with a formyl group (H-C=O) attached to the nitrogen atom.
Trifluoromethyl acetamides: These amides contain a trifluoromethyl group, which imparts unique electronic properties.
特性
CAS番号 |
71980-89-7 |
|---|---|
分子式 |
C24H25N5O5 |
分子量 |
463.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoyl]-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H25N5O5/c1-12(30)28-22(7-14-11-27-21-5-3-16(32)9-18(14)21)24(34)29-23(33)19(25)6-13-10-26-20-4-2-15(31)8-17(13)20/h2-5,8-11,19,22,26-27,31-32H,6-7,25H2,1H3,(H,28,30)(H,29,33,34)/t19-,22-/m0/s1 |
InChIキー |
QRZLHHLDPBPYJF-UGKGYDQZSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)[C@H](CC3=CNC4=C3C=C(C=C4)O)N |
正規SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
同義語 |
N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophan amide N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide N-acetyl-5HTP-5HTP amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















